N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.
Properties
Molecular Formula |
C15H18ClN5 |
|---|---|
Molecular Weight |
303.79 g/mol |
IUPAC Name |
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H18ClN5/c1-20(14-4-2-3-7-17-14)13-5-8-21(9-6-13)15-18-10-12(16)11-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
InChI Key |
DFQJNNNEPLQGDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 5-chloropyrimidine-2-amine: This can be achieved by chlorination of pyrimidine-2-amine using reagents like phosphorus oxychloride.
Synthesis of 1-(5-chloropyrimidin-2-yl)piperidin-4-amine: This involves the reaction of 5-chloropyrimidine-2-amine with piperidine under specific conditions.
N-methylation: The final step involves the methylation of the amine group using methyl iodide or similar methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones like GLP-1, thereby regulating blood glucose levels .
Comparison with Similar Compounds
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other similar compounds such as:
1-(5-chloropyrimidin-2-yl)piperidin-4-one: Shares the chloropyrimidine and piperidine moieties but lacks the pyridine ring and N-methyl group.
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide: Contains a cyclopropanesulfonamide group instead of the pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
